molecular formula C10H11N3 B2735674 5-(1H-imidazol-2-yl)-2-methylaniline CAS No. 1126367-12-1

5-(1H-imidazol-2-yl)-2-methylaniline

Cat. No. B2735674
CAS RN: 1126367-12-1
M. Wt: 173.219
InChI Key: NYAINBAPCOOXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(1H-imidazol-2-yl)-2-methylaniline” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole derivatives have been synthesized by a variety of methods. For example, one study designed a therapeutic active Pd (II) complex with a new ligand in good yield . Another study synthesized imidazole derivatives using an acidic ionic liquid as an effective and recyclable catalyst .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antibacterial and Antimycobacterial Activities

Imidazole derivatives have been investigated for their antibacterial and antimycobacterial properties. Researchers have synthesized compounds containing the imidazole moiety and evaluated their efficacy against bacterial strains, including Mycobacterium tuberculosis .

Anti-Inflammatory Potential

The imidazole ring system has shown promise as an anti-inflammatory agent. Researchers explore its role in modulating inflammatory pathways and potentially developing novel anti-inflammatory drugs .

Antitumor Activity

Certain imidazole derivatives exhibit antitumor effects. Investigations focus on understanding their mechanisms of action and potential applications in cancer therapy .

Antidiabetic Properties

Imidazole-containing compounds have been studied for their antidiabetic effects. Researchers explore their impact on glucose metabolism and insulin sensitivity .

Antioxidant Activity

The imidazole scaffold contributes to antioxidant properties. Investigations aim to harness these properties for oxidative stress management and disease prevention .

Antiviral Potential

Given the global health challenges posed by viruses, including the COVID-19 pandemic, researchers explore imidazole analogs as potential antiviral agents. These investigations aim to identify compounds effective against viral infections .

Other Applications

Imidazole derivatives have diverse applications, including antiallergic, antipyretic, antihelmintic, antifungal, and ulcerogenic activities. Additionally, they play a crucial role in the synthesis of natural products such as histidine, purine, and histamine .

Safety and Hazards

Substances predicted as likely to meet criteria for category 1A or 1B carcinogenicity, mutagenicity, or reproductive toxicity, or with dispersive or diffuse use (s) where predicted likely to meet any classification criterion for health or environmental hazards, or where there is a nanoform soluble in biological and environmental media .

Future Directions

Research on imidazole derivatives is ongoing, with a focus on their potential therapeutic applications. For example, one study suggested that imidazole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Another study suggested that these compounds could be developed as potent anticancer drugs in the near future .

properties

IUPAC Name

5-(1H-imidazol-2-yl)-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-6H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAINBAPCOOXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC=CN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1H-imidazol-2-yl)-2-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.